5-bromo-2-ethoxybenzaldehyde oxime
Description
5-Bromo-2-ethoxybenzaldehyde oxime is a substituted aromatic oxime characterized by a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzaldehyde backbone. The oxime functional group (–CH=N–OH) is formed by the condensation of the aldehyde (–CHO) with hydroxylamine. For example, derivatives like 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime (C₁₀H₁₂BrNO₃, molecular weight ≈ 274 g/mol) and (E)-2-bromobenzaldehyde oxime (C₇H₆BrNO, molecular weight ≈ 200 g/mol) suggest that substituents significantly influence stability, crystallinity, and reactivity.
Properties
IUPAC Name |
(NE)-N-[(5-bromo-2-ethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNAXRFUOZZOB-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Bonding Characteristics
Oximes exhibit distinct bond lengths and hydrogen-bonding patterns, which are critical for their stability. Key comparisons include:
*Inferred values based on analogous oximes.
Thermal Stability and Decomposition
Thermal behavior varies with substitution:
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C .
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C .
- This compound : Expected decomposition temperature range: 240–280°C (estimated from brominated/alkoxy oximes). Reduced H-bonding may lower stability compared to hydroxyl analogs .
Crystallographic and Physical Properties
*The ethoxy group’s bulkiness may favor a less dense packing arrangement compared to smaller substituents.
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